1-(4-(4-(1-(6-Phenylpyrimidin-4-yl)azetidine-3-carbonyl)piperazin-1-yl)phenyl)ethanone
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Description
1-(4-(4-(1-(6-Phenylpyrimidin-4-yl)azetidine-3-carbonyl)piperazin-1-yl)phenyl)ethanone is a useful research compound. Its molecular formula is C26H27N5O2 and its molecular weight is 441.535. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Evaluation of Novel Compounds
Research has led to the development of novel compounds incorporating the chemical structure similar to the queried compound. These compounds are synthesized through various chemical reactions and are evaluated for their potential pharmacological activities. For example, the synthesis of new chalcones containing piperazine or 2,5-dichlorothiophene moiety and their evaluation for antimicrobial activity showcases the application of such compounds in developing new antibacterial and antifungal agents (Tomar et al., 2007). Additionally, compounds with a structure incorporating elements of the queried compound have been synthesized and tested for their antibacterial activities, highlighting the potential for discovering new antimicrobial agents (Merugu, Ramesh, & Sreenivasulu, 2010).
Anticancer Applications
Several synthesized compounds related to the queried structure have been evaluated for their antitumor and anticancer activities. For instance, a study on the synthesis and antitumor activity evaluation of 1,2,4-triazine derivatives bearing a piperazine amide moiety against breast cancer cells emphasizes the potential of these compounds as antiproliferative agents (Yurttaş et al., 2014). This suggests that compounds with a similar structural motif may offer new avenues for cancer treatment research.
Antimicrobial and Antibacterial Studies
Compounds synthesized with a structural framework similar to the queried compound have demonstrated promising antimicrobial and antibacterial properties. Studies have shown that these compounds exhibit significant activity against various bacterial and fungal species, indicating their potential as new antimicrobial agents (Gan, Fang, & Zhou, 2010). This aligns with the growing need for novel antimicrobial compounds to combat drug-resistant pathogens.
Chemical Characterization and Molecular Docking
Research on the chemical characterization and molecular docking of synthesized compounds provides insights into their potential biological activities and mechanisms of action. For example, studies involving the synthesis, estrogen receptor binding affinity, and molecular docking of pyrimidine-piperazine-chromene and -quinoline conjugates offer a deeper understanding of how these compounds interact with biological targets, which is crucial for drug development processes (Parveen et al., 2017).
Properties
IUPAC Name |
1-[4-[4-[1-(6-phenylpyrimidin-4-yl)azetidine-3-carbonyl]piperazin-1-yl]phenyl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N5O2/c1-19(32)20-7-9-23(10-8-20)29-11-13-30(14-12-29)26(33)22-16-31(17-22)25-15-24(27-18-28-25)21-5-3-2-4-6-21/h2-10,15,18,22H,11-14,16-17H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWAVCDODAALHBN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3CN(C3)C4=NC=NC(=C4)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.